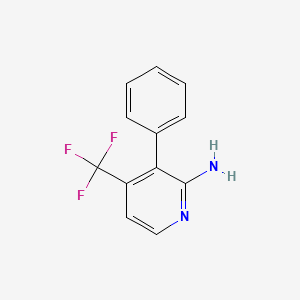

4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

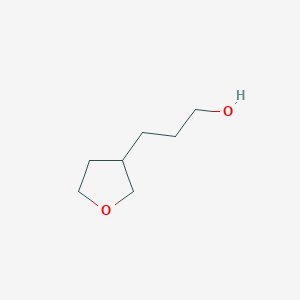

“4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” is a type of phenylpyridine . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

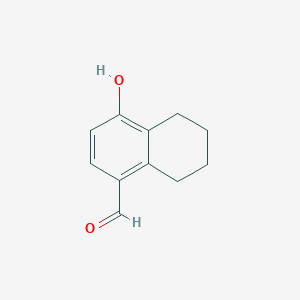

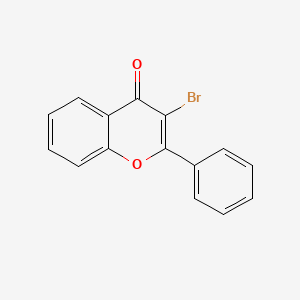

The molecular structure of “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” is complex and contains several key components, including three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

As a benzoic acid building block, “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties have earned fluorine a unique place in the arsenal of the discovery chemist .作用機序

将来の方向性

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid”, is becoming an increasingly important research topic .

特性

CAS番号 |

845826-95-1 |

|---|---|

分子式 |

C13H8F3NO2 |

分子量 |

267.20 g/mol |

IUPAC名 |

4-[6-(trifluoromethyl)pyridin-3-yl]benzoic acid |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-5-10(7-17-11)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19) |

InChIキー |

FOOREMKGBPKDRA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(F)(F)F)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8770782.png)

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B8770792.png)